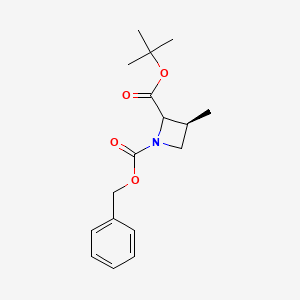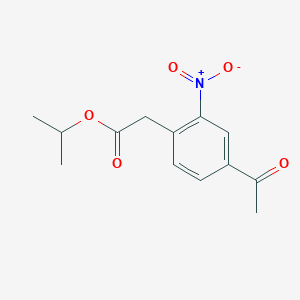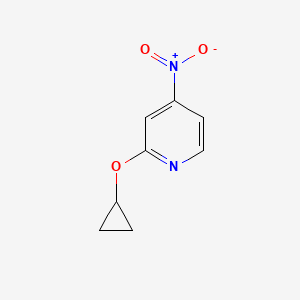
2-Cyclopropoxy-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-nitropyridine is an organic compound characterized by a cyclopropoxy group attached to the second position and a nitro group attached to the fourth position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product . This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of highly energetic intermediates, ensuring safer and more efficient production. The continuous flow methodology allows for precise control of reaction conditions, leading to higher yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and palladium catalysts for coupling reactions. The conditions often involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Cyclopropoxy-4-aminopyridine, while coupling reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity. The cyclopropoxy group may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropoxy-4-nitropyridine 1-oxide: This compound is similar in structure but contains an additional oxygen atom, which may alter its reactivity and applications.
4-Nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other pyridine derivatives.
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-3-4-9-8(5-6)13-7-1-2-7/h3-5,7H,1-2H2 |
Clave InChI |
FBSXEQRHCPQRLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
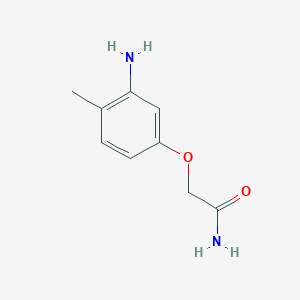
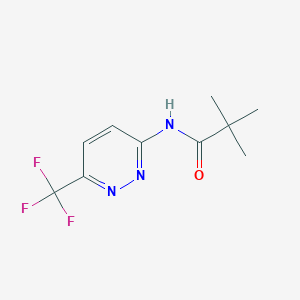
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)

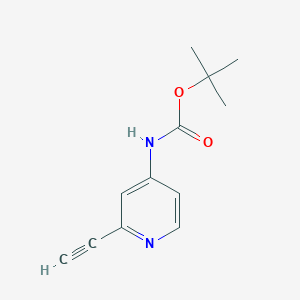
![7-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13008490.png)
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)
